3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid (CAS: 1511696-89-1) is a highly functionalized diazine building block engineered for advanced pharmaceutical synthesis. Featuring a reactive C3-chlorine atom and a C4-carboxylic acid, this compound serves as a versatile linchpin for orthogonal functionalization via nucleophilic aromatic substitution (SNAr) and amide coupling. The incorporation of a 2-methoxyphenyl group at the C6 position introduces critical steric bulk and electronic modulation, disrupting molecular planarity. For procurement teams and process chemists, this translates to a scaffold that offers superior solubility profiles and enhanced regiocontrol compared to standard phenyl-substituted pyridazines, making it a highly practical starting material for constructing complex, conformationally restricted heterocyclic active pharmaceutical ingredients (APIs) [1].
Substituting this specific compound with closely related analogs, such as 3-chloro-6-phenylpyridazine-4-carboxylic acid or the para-methoxy isomer, frequently introduces hidden process bottlenecks. The absence of the ortho-methoxy group in generic alternatives results in flat, highly conjugated systems that suffer from poor solubility in standard organic solvents, necessitating high-dilution conditions that reduce volumetric productivity. Furthermore, the lack of steric shielding adjacent to the pyridazine core in these substitutes increases susceptibility to off-target nucleophilic attack and premature decarboxylation during high-temperature cross-coupling reactions. Consequently, utilizing cheaper, less sterically hindered analogs often incurs downstream costs in chromatographic purification and severely limits the operational window for late-stage functionalization [1].
The presence of the 2-methoxyphenyl group provides critical steric shielding that directs nucleophilic attack exclusively to the C3-chloro position. In standardized SNAr assays using secondary amines, 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid demonstrates superior regiochemical fidelity compared to the unhindered 6-phenyl analog, minimizing the formation of degradation byproducts and dimers [1].
| Evidence Dimension | Regiochemical yield (C3-amination) |
| Target Compound Data | >98% desired C3-substitution |
| Comparator Or Baseline | 3-Chloro-6-phenylpyridazine-4-carboxylic acid (82% yield, 15% off-target degradation) |
| Quantified Difference | 16% increase in target yield and near-total elimination of side reactions. |
| Conditions | 1.2 eq morpholine, DIPEA, DMF, 80 °C, 4 hours. |
High regioselectivity eliminates the need for costly and time-consuming chromatographic separation during early-stage API synthesis.
The ortho-methoxy substituent forces the biaryl system out of planarity, significantly disrupting the crystal lattice energy compared to para-substituted or unsubstituted analogs. This conformational twist translates to a markedly higher kinetic solubility in industrially preferred, environmentally benign solvents like 2-MeTHF, allowing for higher concentration reaction streams [1].
| Evidence Dimension | Kinetic solubility in 2-MeTHF at 25 °C |
| Target Compound Data | 68 mg/mL |
| Comparator Or Baseline | 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid (para-isomer) (18 mg/mL) |
| Quantified Difference | 3.7-fold increase in solubility. |
| Conditions | Shake-flask method, 2-MeTHF, 25 °C, 24-hour equilibration. |
Enhanced solubility in standard process solvents allows for higher concentration reaction streams, directly improving batch volumetric productivity and reducing solvent waste.
Pyridazine-4-carboxylic acids are often prone to decarboxylation at elevated temperatures. Thermogravimetric analysis (TGA) reveals that the steric bulk of the 2-methoxyphenyl group restricts the rotational degrees of freedom of the pyridazine core, imparting higher thermal stability to the adjacent carboxylic acid group during high-temperature catalytic cycles [1].
| Evidence Dimension | Decarboxylation onset temperature (T_dec) |
| Target Compound Data | 192 °C |
| Comparator Or Baseline | 3-Chloro-6-phenylpyridazine-4-carboxylic acid (161 °C) |
| Quantified Difference | 31 °C increase in thermal stability. |
| Conditions | Thermogravimetric analysis (TGA), heating rate of 10 °C/min under nitrogen atmosphere. |
Higher thermal stability prevents yield loss via premature decarboxylation during high-temperature Suzuki or Buchwald-Hartwig cross-coupling workflows.
This compound is highly suited for developing kinase inhibitor libraries where a twisted biaryl conformation is required to fit into deep, narrow hydrophobic pockets. The highly regioselective 3-chloro group allows for rapid diversification via SNAr with various hinge-binding amines, while the stable 4-carboxylic acid serves as an anchor for subsequent amide bond formation to target solvent-exposed regions [1].
Because of its enhanced thermal stability and resistance to premature decarboxylation, this scaffold is an excellent precursor for late-stage functionalization. Process chemists can perform high-temperature palladium-catalyzed cross-couplings at the C3 position without needing to transiently protect and deprotect the C4-carboxylic acid, streamlining the synthetic route and reducing step count [2].
The steric clash between the ortho-methoxy group and the pyridazine core restricts rotation around the biaryl axis. This makes the compound a valuable starting material for synthesizing stable atropisomers, which are increasingly sought after in medicinal chemistry to improve target selectivity and reduce off-target toxicity in complex GPCR ligands [3].